An In-depth Technical Guide to 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive overview of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, a key intermediate in modern organic synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and notable applications, with a particular focus on its role in the development of targeted therapies and its potential as a novel antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.
Introduction: A Molecule of Strategic Importance
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, with the CAS Number 887266-98-0, is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a sulfonyl chloride, a nitro group, and a fluorine atom all in ortho positions to each other on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable tool for medicinal chemists. The strategic placement of these functional groups allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.
The presence of the highly reactive sulfonyl chloride group facilitates the formation of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the sulfonyl chloride moiety, a topic we will explore in detail in the reactivity section.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is fundamental to its reactivity and utility.
Molecular Structure:
Caption: Chemical structure of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.
| Property | Value | Reference(s) |
| CAS Number | 887266-98-0 | [1] |
| Molecular Formula | C₆H₃ClFNO₄S | [1] |
| Molecular Weight | 239.6 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder (based on related compounds) | [2] |
| Melting Point | 63-67 °C | [3] |
| Boiling Point | Predicted: 350.6±25.0 °C | [2] |
| Density | Predicted: 1.606±0.06 g/cm³ | [2] |
| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [2] |
| XlogP (predicted) | 1.9 | [4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the coupling between the three aromatic protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will be characterized by six distinct signals in the aromatic region. The carbon atoms attached to the fluorine, nitro, and sulfonyl chloride groups will show characteristic chemical shifts and coupling constants (J-C-F). For instance, in 1,4-difluorobenzene, the one-bond C-F coupling is around 242 Hz, and two-bond C-F coupling is about 17 Hz.[5]
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for characterizing this compound. For 2-Fluoro-6-nitrobenzenesulfonyl chloride, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at δ -102.74 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine. The predicted monoisotopic mass is 238.94554 Da.[4]
Synthesis and Manufacturing
A robust and efficient synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is essential for its application in drug development. A common laboratory-scale synthesis involves a two-step procedure starting from 1,3-difluoro-2-nitrobenzene.
Experimental Protocol: Synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride
Caption: Synthetic workflow for 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride.
Step 1: Synthesis of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene
-
To a stirred solution of 1,3-difluoro-2-nitrobenzene in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Slowly add phenylmethanethiol to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Causality: This step is a nucleophilic aromatic substitution (SNAr) reaction where the more activated fluorine atom (ortho and para to the nitro group) is displaced by the thiolate nucleophile. The use of a carbonate base is crucial for the in-situ generation of the thiolate from phenylmethanethiol.
Step 2: Oxidative Cleavage to 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride
-
Dissolve the crude 2-(benzylsulfanyl)-1-fluoro-3-nitrobenzene in a mixture of dichloromethane (CH₂Cl₂) and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the intermediate is fully converted.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride. The product can be further purified by recrystallization if necessary.
Causality: The oxidative cleavage with chlorine in an aqueous medium converts the thioether directly to the sulfonyl chloride. This is a reliable and high-yielding method for the preparation of sulfonyl chlorides from thioethers.
Reactivity and Mechanistic Insights
The reactivity of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is governed by the interplay of its three functional groups.
The Sulfonyl Chloride Group:
The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This is the primary mode of reactivity exploited in the synthesis of sulfonamides, where amines act as nucleophiles. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride leaving group.
Influence of the Ortho-Substituents:
The ortho-fluoro and ortho-nitro groups exert significant electronic and steric effects that modulate the reactivity of the sulfonyl chloride.
-
Electronic Effects: Both the fluorine and nitro groups are strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to unsubstituted benzenesulfonyl chlorides.
-
Steric Effects: The presence of two ortho-substituents could potentially hinder the approach of a nucleophile. However, in the case of sulfonyl chlorides, ortho-alkyl groups have been shown to surprisingly accelerate nucleophilic substitution. This is attributed to a rigid, sterically congested ground state structure which is closer in energy to the transition state. A similar effect may be at play with the ortho-fluoro and nitro groups.
Nucleophilic Aromatic Substitution (SNAr):
The aromatic ring itself is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by strong nucleophiles. The ortho and para positions relative to the nitro group are particularly activated.[7] This provides a secondary avenue for functionalization of the molecule.
Applications in Drug Discovery and Development
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a valuable building block in the synthesis of several important pharmaceutical compounds.
Intermediate in the Synthesis of Dabrafenib
While some synthetic routes for the BRAF inhibitor dabrafenib utilize 2,6-difluorobenzenesulfonyl chloride, the structural similarity and reactivity of 2-fluoro-6-nitrobenzene-1-sulfonyl chloride make it a plausible precursor. The key step involves the formation of a sulfonamide bond with an aniline derivative. The nitro group can then be reduced to an amine and further functionalized.
A plausible synthetic transformation is depicted below:
Caption: Plausible use in the synthesis of a dabrafenib precursor.
A New Pharmacophore for Antibiotic Development
Recent research has highlighted that aromatic sulfonyl fluorides with an ortho-nitro group possess remarkable antibacterial activity, particularly against drug-resistant Gram-negative bacteria.[8][9] Although 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride, not a fluoride, this class of compounds represents a promising area for new antibiotic discovery.
Proposed Mechanism of Antibacterial Action:
The proposed mechanism involves the intracellular reduction of the nitro group by bacterial nitroreductases.[10] This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can then covalently modify essential bacterial proteins and DNA, leading to cell death.[11] The ortho-positioning of the sulfonyl halide and the nitro group is crucial for this activity.[12]
While the corresponding sulfonyl fluorides have shown more potent activity in initial studies, the underlying principle of nitroreductase-mediated activation could also apply to sulfonyl chlorides. Further research into the antibacterial potential of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride and its derivatives is warranted.
Safety and Handling
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
In case of exposure, seek immediate medical attention.
Conclusion
2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride group and activating ortho-fluoro and nitro substituents provides a platform for the construction of complex and biologically active molecules. Its role as a potential intermediate in the synthesis of targeted therapies like dabrafenib and its promising, albeit yet to be fully explored, potential as a novel antibacterial agent underscore its significance. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the ongoing quest for new and improved therapeutics.
References
- Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering.
- Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 617-623.
-
ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]
- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
- Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
-
Pharmaffiliates. (n.d.). CAS No : 887266-98-0 | Product Name : 2-Fluoro-6-nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-fluoro-6-nitrobenzene-1-sulfonyl chloride (C6H3ClFNO4S). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Retrieved from [Link]
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dabrafenib-impurities. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). orthanilic acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Nitrobenzenesulfonyl chloride CAS#: 1694-92-4 [m.chemicalbook.com]
- 3. 2-ニトロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 2-fluoro-6-nitrobenzene-1-sulfonyl chloride (C6H3ClFNO4S) [pubchemlite.lcsb.uni.lu]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
